Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
Overview
Description
Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of ethyl piperidine-3-carboxylate with 3,4-dimethylaniline in the presence of a coupling agent such as carbodiimide. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A similar compound used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and substituted aniline moiety makes it particularly versatile in various applications.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-4-24-19(23)16-6-5-10-21(13-16)11-9-18(22)20-17-8-7-14(2)15(3)12-17;/h7-8,12,16H,4-6,9-11,13H2,1-3H3,(H,20,22);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYMPBDDRKYLMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=C(C=C2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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